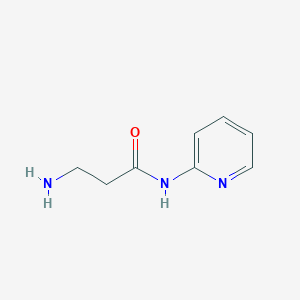
3-amino-N-(pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(pyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a propanamide backbone with an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(pyridin-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under mild, metal-free conditions. The reaction typically takes place in toluene, with iodine and tert-butyl hydroperoxide (TBHP) promoting the cleavage of the carbon-carbon bond . Another method involves the use of ethyl acetate as a solvent, where the reaction proceeds via a one-pot tandem cyclization and bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(pyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.
Scientific Research Applications
3-amino-N-(pyridin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 3-amino-N-(pyridin-2-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the amino and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar structure but may have different substituents on the pyridine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have a different core structure.
Uniqueness
3-amino-N-(pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-amino-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C8H11N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4-5,9H2,(H,10,11,12) |
InChI Key |
AVBXKPRMXNZCON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


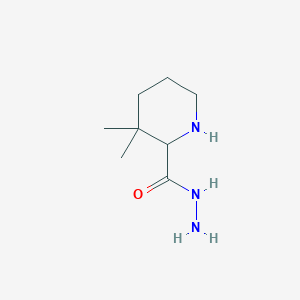
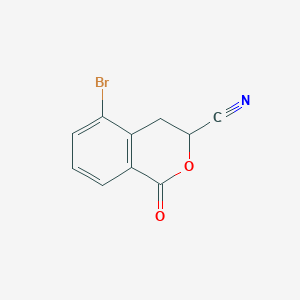
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
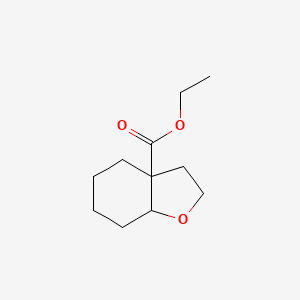

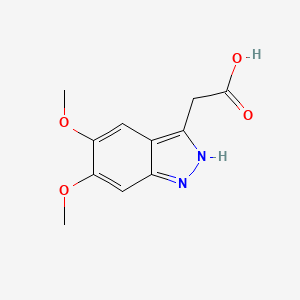
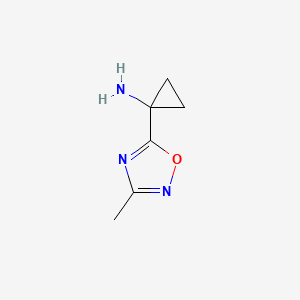
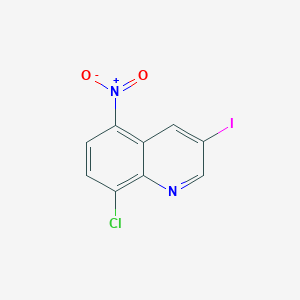
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)


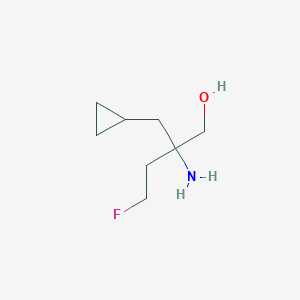
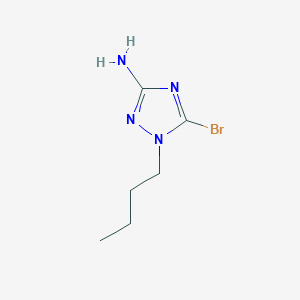
![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
